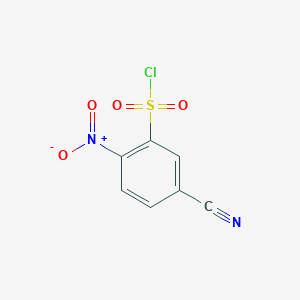

5-Cyano-2-nitro-benzenesulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyano-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-3-5(4-9)1-2-6(7)10(11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYPCAJVNQIBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 Cyano 2 Nitro Benzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfur atom of the sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it a prime target for nucleophilic attack. This electrophilicity is significantly enhanced by the presence of the electron-withdrawing nitro and cyano groups on the benzene (B151609) ring. pearson.com Nucleophilic substitution at this site is a cornerstone of the compound's utility in synthesis, primarily leading to the formation of sulfonamides and sulfonate esters.

The reaction of 5-Cyano-2-nitro-benzenesulfonyl chloride with primary or secondary amines is a robust method for the synthesis of a diverse range of sulfonamide derivatives. This amidation reaction, often referred to as sulfonylation of amines, proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. ekb.egcbijournal.com

The general mechanism involves the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The presence of strong electron-withdrawing groups on the aryl ring accelerates this reaction by further polarizing the S-Cl bond and stabilizing the transition state. reddit.comresearchgate.net For instance, the reaction of an aryl sulfonyl chloride with an aryl primary amine using pyridine as a base can lead to yields of up to 100%. cbijournal.com

Table 1: Representative Amines for Sulfonamide Synthesis

| Amine Reactant | Product Name | Base/Solvent System | Expected Yield |

| Aniline | N-(phenyl)-5-cyano-2-nitro-benzenesulfonamide | Pyridine | High |

| Diethylamine | N,N-diethyl-5-cyano-2-nitro-benzenesulfonamide | Triethylamine/DCM | High |

| 2-Aminopyridine | N-(pyridin-2-yl)-5-cyano-2-nitro-benzenesulfonamide | Pyridine | Good |

| tert-Butylamine | N-(tert-butyl)-5-cyano-2-nitro-benzenesulfonamide | Sodium Hydride/DMF | High |

| This table presents hypothetical reactions based on established sulfonylation methodologies. cbijournal.com |

In a similar fashion to amidation, this compound reacts with alcohols or phenols in the presence of a base to form sulfonate esters. This reaction is a common method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions. The mechanism is analogous to sulfonamide formation, involving the nucleophilic attack of the alcohol's oxygen atom on the sulfonyl sulfur.

The reactivity of the alcohol (primary > secondary > tertiary) and the choice of base are critical for optimizing the reaction conditions. Sterically hindered alcohols may react more slowly.

The sulfonyl group (-SO₂R) is inherently electron-withdrawing due to the high electronegativity of the oxygen atoms. reddit.comresearchgate.net In this compound, this effect is amplified by the additional presence of the cyano (-CN) and nitro (-NO₂) groups on the benzene ring.

These groups withdraw electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects. ck12.org This electron withdrawal is transmitted to the sulfonyl chloride moiety, making the sulfur atom significantly more electron-deficient and thus more electrophilic. pearson.com This enhanced electrophilicity leads to a higher reactivity towards nucleophiles compared to unsubstituted benzenesulfonyl chloride, allowing reactions to proceed under milder conditions and often in higher yields. researchgate.net The cumulative effect of three powerful electron-withdrawing groups makes the sulfur center a very hard electrophile.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. libretexts.orgyoutube.com

The benzene ring of this compound is extremely deactivated towards electrophilic attack. This is due to the powerful electron-withdrawing nature of all three substituents (-SO₂Cl, -NO₂, -CN), which pull electron density out of the π-system of the ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com

All three groups are classified as meta-directing deactivators for electrophilic aromatic substitution.

Nitro group (-NO₂): Strongly deactivating, meta-directing.

Cyano group (-CN): Strongly deactivating, meta-directing.

Sulfonyl chloride group (-SO₂Cl): Strongly deactivating, meta-directing.

Therefore, forcing an EAS reaction to occur would be exceptionally difficult and require harsh conditions. If a reaction were to proceed, the incoming electrophile would be directed to the positions meta to all existing substituents. The available positions are C4 and C6. Position C6 is sterically hindered by the adjacent sulfonyl chloride group. Position C4 is ortho to the cyano group and para to the nitro group, which is unfavorable. The most likely, though still highly improbable, position for substitution would be at the C4 position, which is meta to the -NO₂ and -SO₂Cl groups. In practice, the compound is more likely to undergo nucleophilic aromatic substitution or decomposition under typical EAS conditions.

Reduction Chemistry of the Nitro Functional Group

The nitro group is readily reducible to a variety of other functional groups, most commonly an amine (-NH₂). wikipedia.org This transformation is a key step in many synthetic pathways, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group. masterorganicchemistry.com

A variety of reagents can be employed for the reduction of aromatic nitro groups. commonorganicchemistry.com The choice of reducing agent is crucial to ensure selectivity, leaving the cyano and sulfonyl chloride groups intact.

Metals in Acid: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are classic and effective methods for reducing nitroarenes to anilines. masterorganicchemistry.com A patented process for a similar compound, 5-chloro-2-nitrobenzenesulfonamide, utilizes iron powder in a methanol/water mixture to reduce the nitro group. google.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups to amines and is known for its chemoselectivity, often leaving other reducible groups like nitriles (cyano groups) unaffected. commonorganicchemistry.comstackexchange.com

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is a common method. commonorganicchemistry.com However, care must be taken as some conditions might also reduce the cyano group or affect the sulfonyl chloride. Using Raney Nickel can be advantageous when trying to avoid dehalogenation, which might be relevant for the sulfonyl chloride group. commonorganicchemistry.com

Sodium Sulfide (B99878) (Na₂S): This reagent can be useful when acidic or hydrogenation conditions are not compatible with the substrate. commonorganicchemistry.com

The reduction of this compound would yield 2-amino-5-cyano-benzenesulfonyl chloride, a valuable intermediate for further synthesis.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Product | Selectivity Notes |

| Fe / HCl or Acetic Acid | Acidic, aqueous | 2-Amino-5-cyano-benzenesulfonamide | Generally selective for the nitro group. masterorganicchemistry.comgoogle.com |

| SnCl₂·2H₂O | Ethanol, heat | 2-Amino-5-cyano-benzenesulfonamide | High chemoselectivity; unlikely to reduce -CN or -SO₂Cl. stackexchange.com |

| H₂ / Raney Nickel | Pressure, solvent | 2-Amino-5-cyano-benzenesulfonamide | Good for avoiding dehalogenation. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | 2-Amino-5-cyano-benzenesulfonamide | A mild alternative. wikipedia.org |

| The product listed assumes subsequent hydrolysis of the sulfonyl chloride to a sulfonamide during aqueous workup for some methods. |

Catalytic Hydrogenation for Amino Group Formation

The transformation of the nitro group in aromatic compounds into an amino group via catalytic hydrogenation is a fundamental process in organic synthesis, crucial for producing aromatic amines. mt.com This reduction is typically achieved using heterogeneous catalysts, with common choices including palladium, platinum, and nickel-based catalysts. researchgate.netcommonorganicchemistry.com For the conversion of this compound to its corresponding amino derivative, catalytic hydrogenation with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst is a standard and effective method. commonorganicchemistry.com

The mechanism of this transformation is a multi-step process that occurs on the surface of the catalyst. researchgate.net The reaction proceeds through several key intermediates. google.com Initially, the aromatic nitro compound is reduced to a nitrosobenzene derivative, which is then further hydrogenated to form a phenylhydroxylamine intermediate. rsc.org Finally, the phenylhydroxylamine undergoes further reduction to yield the desired aniline derivative. researchgate.net The entire process involves the stepwise addition of hydrogen molecules to the nitro group. researchgate.net

It is important to note that the hydroxylamine intermediate can sometimes accumulate during the reaction, which can pose practical challenges as these intermediates can be unstable. mt.comgoogle.com The efficiency and selectivity of the hydrogenation can be influenced by various factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure. researchgate.net For instance, Raney nickel is another effective catalyst for nitro group reductions and is particularly useful when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com

Electrochemical Reduction Mechanisms of Nitro-Substituted Benzenesulfonyl Chlorides

The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has been a subject of detailed investigation, revealing that the mechanism of the initial electron transfer is highly dependent on the position of the nitro substituent on the phenyl ring. cdnsciencepub.comresearchgate.net These studies, often supported by theoretical calculations, have elucidated two primary competing pathways: a stepwise mechanism and a concerted dissociative mechanism. scholaris.ca

A study of various nitro-substituted benzenesulfonyl chlorides provided the following electrochemical data:

| Compound | Ep1 (V vs SCE) | n | Ep-Ep/2 (mV) | α |

| 2-nitrobenzenesulfonyl chloride | -0.63 | 2 | 98 | 0.46 |

| 3-nitrobenzenesulfonyl chloride | -0.71 | 2 | 96 | 0.49 |

| 4-nitrobenzenesulfonyl chloride | -0.43 | 2 | 111 | 0.42 |

| 2,4-dinitrobenzenesulfonyl chloride | -0.15 | 2 | 105 | 0.44 |

| Data from electrochemical studies on nitro-substituted benzenesulfonyl chlorides. Ep1 is the potential of the first reduction peak, n is the number of electrons exchanged, Ep-Ep/2 is the peak width, and α is the transfer coefficient. scholaris.ca |

Stepwise Electron Transfer Mechanisms and Radical Anion Intermediates

A stepwise electron transfer mechanism is characterized by the initial transfer of an electron to the molecule, forming a distinct, transient radical anion intermediate before any bond cleavage occurs. cdnsciencepub.comresearchgate.net This type of mechanism is observed in the electrochemical reduction of 3-nitrobenzenesulfonyl chloride. dntb.gov.ua In this pathway, the added electron is initially accommodated in the molecule's lowest unoccupied molecular orbital (LUMO), leading to the formation of the radical anion (ArSO₂Cl⁻•). This intermediate has a finite lifetime before it undergoes subsequent decomposition, which involves the cleavage of the S–Cl bond. cdnsciencepub.com The formation of radical-anions as obligate intermediates is a key feature of the reductive metabolism of many nitroaryl compounds. nih.gov

Concerted "Sticky" Dissociative Electron Transfer Pathways

In contrast to the stepwise mechanism, a concerted dissociative electron transfer involves the simultaneous addition of an electron and the cleavage of a chemical bond. researchgate.net For nitro-substituted benzenesulfonyl chlorides with the nitro group in the ortho or para position (e.g., 2-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride), the reduction follows a specific type of concerted pathway known as a "sticky" dissociative mechanism. cdnsciencepub.comresearchgate.net

In this "sticky" mechanism, the electron transfer and the S–Cl bond cleavage are concerted, but the resulting dissociation products—an arylsulfinyl radical (ArSO₂•) and a chloride anion (Cl⁻)—exhibit strong interactions within a radical/anion cluster before diffusing apart. dntb.gov.uaresearchgate.netrsc.org This interaction distinguishes it from a "classical" dissociative pathway where the fragments separate immediately after the simultaneous electron transfer and bond breaking. rsc.org

Correlation of Electron Transfer Mechanism with Nitro Substituent Position

The position of the nitro substituent on the benzene ring is the determining factor in which electron transfer mechanism is followed. cdnsciencepub.comdntb.gov.ua

Meta-substitution: When the nitro group is at the 3-position (meta), as in 3-nitrobenzenesulfonyl chloride, the electrochemical reduction proceeds via a stepwise mechanism with the formation of an intermediate radical anion. researchgate.net

Ortho- and Para-substitution: For compounds with the nitro group at the 2-position (ortho) or 4-position (para), the reduction follows a concerted "sticky" dissociative electron transfer mechanism. cdnsciencepub.comresearchgate.net This is also the case for 2,4-dinitrobenzenesulfonyl chloride. dntb.gov.ua

This divergence in behavior is analogous to observations made with other substituted aromatic compounds, such as cyano-substituted benzyl chlorides, where the meta isomer also follows a stepwise pathway while the ortho and para isomers undergo a concerted reduction. cdnsciencepub.com

Role of π Orbital and S–Cl σ Orbital Overlap in Dissociation**

The mechanistic difference between the isomers is attributed to the degree of overlap between the aromatic π* orbital and the S–Cl σ* antibonding orbital. cdnsciencepub.comdntb.gov.ua For the ortho- and para-nitro-substituted compounds, there is effective overlap between these orbitals. researchgate.net When an electron is added to the π* system, this overlap facilitates the simultaneous population of the S–Cl σ* orbital, leading to the concerted cleavage of the S–Cl bond. In the case of the meta-substituted isomer, this orbital overlap is poor. Consequently, the added electron resides in the π* system long enough for a distinct radical anion intermediate to form before the S–Cl bond eventually breaks in a subsequent step. cdnsciencepub.com

Resonance Stabilization of Arylsulfinyl Radicals and Its Impact on Dissociation

The stability of the resulting arylsulfinyl radical (ArSO₂•) also plays a critical role in the dissociation process. cdnsciencepub.com Radicals, like carbocations, are electron-deficient and are stabilized by effects such as resonance, which delocalizes the unpaired electron over a system of conjugated π bonds. libretexts.orglibretexts.org

For ortho- and para-nitro-substituted benzenesulfonyl chlorides, the resulting arylsulfinyl radical benefits from "through resonance" stabilization involving the nitro group. cdnsciencepub.comdntb.gov.ua This enhanced stability of the radical product facilitates the dissociation of the S–Cl bond, favoring the concerted dissociative pathway. researchgate.netscholaris.ca The greater the number of resonance forms, the more stable the species, as the unpaired electron is spread over a larger area. openstax.org In contrast, the arylsulfinyl radical formed from the meta-isomer does not benefit from this direct resonance stabilization by the nitro group, which is consistent with the observation of a higher-energy stepwise pathway. The stability of sulfur-centered radicals is profoundly affected by substituents, with π-accepting groups contributing to stabilization. anu.edu.auresearchgate.net

Autocatalytic Processes in Electrochemical Reduction and Steric Hindrance Effects

The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides can exhibit complex mechanistic pathways, including the potential for autocatalysis. However, the structural arrangement of substituents on the benzene ring, particularly the presence of groups in the ortho position to the sulfonyl chloride moiety, introduces significant steric hindrance that can inhibit or completely prevent such autocatalytic processes. In the case of this compound, the nitro group at the ortho position plays a decisive role in its electrochemical behavior.

Electrochemical studies on various isomers of nitro-benzenesulfonyl chloride have revealed that an autocatalytic mechanism can occur for compounds where the nitro group is at the meta or para position. cdnsciencepub.comscholaris.caresearchgate.netcdnsciencepub.com This process is initiated by the initial two-electron reduction of the sulfonyl chloride group, which leads to the formation of a sulfinate anion (ArSO₂⁻) and a chloride anion. cdnsciencepub.com The generated sulfinate anion can then act as a nucleophile, attacking a molecule of the parent sulfonyl chloride. This nucleophilic substitution results in the formation of a diaryl disulfone intermediate. cdnsciencepub.comscholaris.caresearchgate.net

However, for this compound, the presence of the nitro group at the 2-position (ortho to the sulfonyl chloride) introduces substantial steric hindrance. cdnsciencepub.comscholaris.cacdnsciencepub.com This steric bulk effectively shields the sulfur atom of the sulfonyl chloride group, preventing the nucleophilic attack by the sulfinate anion that is necessary for the formation of the diaryl disulfone intermediate. cdnsciencepub.comcdnsciencepub.com Research on analogous compounds, such as 2-nitrobenzenesulfonyl chloride and 2,4-dinitrobenzenesulfonyl chloride, has demonstrated the absence of this autocatalytic mechanism, directly attributing it to the steric hindrance imposed by the ortho-nitro substituent. cdnsciencepub.comscholaris.caresearchgate.netcdnsciencepub.com

The electron transfer mechanism for benzenesulfonyl chlorides with ortho-nitro substituents, like this compound, is therefore expected to follow a different pathway. Instead of a stepwise process involving a radical anion that leads to the sulfinate, the reduction is more likely to proceed through a "sticky" dissociative mechanism. cdnsciencepub.comresearchgate.netcdnsciencepub.com In this concerted mechanism, the electron transfer and the cleavage of the S-Cl bond occur simultaneously. cdnsciencepub.comresearchgate.netcdnsciencepub.com While dissociation occurs, the resulting arylsulfinyl radical and chloride anion exhibit strong interactions. cdnsciencepub.comresearchgate.net

The table below summarizes the expected electrochemical reduction behavior of this compound based on the established effects of substituent positions on analogous compounds.

| Compound | Substituent Position | Autocatalytic Process | Primary Reason |

| This compound | Nitro at ortho-position | Not expected | Steric hindrance from the ortho-nitro group prevents the formation of the diaryl disulfone intermediate required for autocatalysis. |

| 3-Nitrobenzenesulfonyl chloride | Nitro at meta-position | Observed | No significant steric hindrance, allowing for the formation of the diaryl disulfone intermediate. |

| 4-Nitrobenzenesulfonyl chloride | Nitro at para-position | Observed | No steric hindrance at the reaction center, facilitating the formation of the diaryl disulfone intermediate. |

Applications of 5 Cyano 2 Nitro Benzenesulfonyl Chloride in Contemporary Organic Synthesis

As a Versatile Reagent for Sulfonyl Group Introduction

The primary utility of 5-Cyano-2-nitro-benzenesulfonyl chloride lies in its capacity to introduce the 5-cyano-2-nitrophenylsulfonyl moiety into a wide array of organic molecules. The sulfonyl chloride functional group is highly reactive towards nucleophiles such as amines, alcohols, and thiols, leading to the formation of stable sulfonamides, sulfonate esters, and thioesters, respectively.

The reaction with amines to form sulfonamides is a particularly well-established and crucial transformation in medicinal chemistry. The general reaction involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride, typically in the presence of a base to neutralize the acid produced.

General Reaction for Sulfonamide Formation:

R-NH₂ + ClSO₂-Ar → R-NH-SO₂-Ar + HCl

(where Ar = 5-cyano-2-nitrophenyl)

The resulting sulfonamides often exhibit a range of biological activities, and the specific substituents on the aromatic ring of the sulfonyl chloride can significantly influence these properties. The electron-withdrawing nature of the cyano and nitro groups in this compound enhances the electrophilicity of the sulfur atom, making it a highly efficient sulfonating agent.

Building Block for Complex Organic Scaffolds

Beyond its role as a simple sulfonating agent, this compound serves as a key starting material for the synthesis of more elaborate and functionally rich organic structures. Its multifunctional nature allows for sequential and diverse chemical transformations, paving the way for the construction of heterocyclic compounds, as well as its potential integration into larger macrocyclic and polymeric systems.

Synthesis of Heterocyclic Compounds

The strategic placement of reactive groups on the benzene (B151609) ring of this compound makes it an ideal precursor for various cyclization reactions, leading to the formation of diverse heterocyclic frameworks.

A notable application of a closely related analogue, 2-cyano-4-nitrobenzenesulfonyl chloride, demonstrates the potential of this class of compounds in the synthesis of the Imidazo[2,1-a]isoindolone scaffold. In a multi-step sequence, amino acid esters are reacted with the sulfonyl chloride, followed by alkylation with α-haloketones. The resulting sulfonamides, upon heating with ammonium (B1175870) acetate, undergo a tandem reaction cascade involving intramolecular C-arylation, cycloaddition, and cyclocondensation to furnish the desired tricyclic framework in a single step. This efficient process highlights the utility of the cyano and nitro-substituted benzenesulfonyl chloride as a key building block for constructing complex, fused heterocyclic systems.

The synthesis of thiophene-sulfonamide derivatives represents another area where this compound can be effectively employed. A general and widely used method for the synthesis of such derivatives involves the reaction of an amino-substituted thiophene (B33073) with a benzenesulfonyl chloride in the presence of a base like pyridine (B92270).

For instance, 2-aminothiophene derivatives can be reacted with this compound under reflux conditions in pyridine to yield the corresponding N-(thiophen-2-yl)-5-cyano-2-nitrobenzenesulfonamide. The specific substitution pattern on the thiophene ring can be varied to generate a library of compounds for biological screening.

Illustrative Reaction Scheme:

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Aminothiophene | This compound | Pyridine, Reflux | N-(thiophen-2-yl)-5-cyano-2-nitrobenzenesulfonamide |

This synthetic strategy allows for the combination of the biologically relevant thiophene nucleus with the versatile sulfonamide linkage, offering a pathway to novel compounds with potential therapeutic applications. mdpi.comglobalresearchonline.net

The pyrimidine (B1678525) core is a ubiquitous feature in many biologically active molecules. The conjugation of a pyrimidine moiety with a substituted benzenesulfonamide (B165840) can lead to compounds with enhanced pharmacological profiles. mdpi.compreprints.org A common synthetic approach involves the reaction of an amino-functionalized pyrimidine with a sulfonyl chloride.

In this context, this compound can be reacted with various aminopyrimidines to afford the corresponding pyrimidine-sulfonamide conjugates. These reactions are typically carried out in a suitable solvent and may require a base to facilitate the reaction. The resulting compounds, which integrate the 5-cyano-2-nitrophenylsulfonyl group with the pyrimidine ring system, are of interest for their potential as antimicrobial or anticancer agents. mdpi.compreprints.org

Integration into Macrocyclic and Polymeric Structures

The reactivity of the sulfonyl chloride group also opens up possibilities for the incorporation of the 5-cyano-2-nitrophenylsulfonyl unit into larger molecular assemblies such as macrocycles and polymers. While specific examples utilizing this compound are not yet prevalent in the literature, the general reactivity of sulfonyl chlorides suggests its potential in these areas.

For macrocyclization, a bifunctional molecule containing two nucleophilic groups could react with two equivalents of this compound, or a molecule containing both a nucleophilic group and a group that can be converted to a nucleophile could undergo an intramolecular cyclization after reaction with the sulfonyl chloride.

In the realm of polymer chemistry, sulfonyl chlorides can act as monomers or as modifying agents for existing polymers. This compound could potentially be used in step-growth polymerization reactions with diamines or diols to produce polysulfonamides or polysulfonates. The resulting polymers would possess the unique electronic and structural features of the 5-cyano-2-nitrophenylsulfonyl moiety, which could impart interesting material properties.

Facilitation of Advanced Coupling Reactions

This compound has emerged as a significant reagent in modern organic chemistry, particularly in its capacity to facilitate a range of advanced coupling reactions. Its unique electronic properties, stemming from the potent electron-withdrawing nature of both the ortho-nitro and para-cyano substituents, render the sulfonyl group exceptionally electrophilic. This heightened reactivity is harnessed to activate carboxylic acids and other substrates, paving the way for efficient bond formation under mild conditions. The strategic placement of these functional groups is key to its utility in both enhancing cross-coupling methodologies and in the development of specialized reagents for racemization-free synthesis of complex biomolecules like peptides.

Cross-Coupling Methodologies Enhanced by Cyano Functionality

While direct participation of this compound in catalytic cross-coupling cycles (like Suzuki or Heck reactions) as a primary coupling partner is not its main application, its derivatives play a crucial role in activating substrates for such transformations. The cyano group, in concert with the nitro group, significantly influences the reactivity and stability of molecules, which can be leveraged in synthetic strategies leading to cross-coupling precursors.

The cyano group is a powerful electron-withdrawing substituent. fiveable.menih.gov This property is fundamental to its role in enhancing reactions, as it can stabilize negative charges on adjacent atoms and increase the polarity of bonds. fiveable.me In the context of benzenesulfonyl chlorides, the cyano group's presence amplifies the electron deficiency at the sulfur atom, making the sulfonyl group an excellent leaving group in nucleophilic substitution reactions. This is advantageous when preparing substrates, such as aryl sulfonates, for cross-coupling reactions. Aryl sulfonates, particularly those derived from phenols, are common alternatives to aryl halides in palladium-catalyzed cross-coupling, and the leaving group's quality can significantly impact reaction efficiency.

Research Findings: The electron-withdrawing nature of the cyano group enhances the electrophilicity of the sulfonyl moiety. This leads to the formation of highly reactive intermediates that can more readily undergo subsequent coupling reactions. For instance, the activation of an alcohol to a sulfonate ester using this compound creates a substrate with a superior leaving group compared to standard tosylates or mesylates. This enhanced leaving group ability facilitates oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), a critical step in many cross-coupling cycles. wikipedia.org The cyano group's electronic influence makes the resulting sulfonate more susceptible to displacement, often leading to higher yields and milder reaction conditions.

| Feature | Influence of Cyano Group | Implication in Cross-Coupling |

| Electronic Effect | Strong electron-withdrawing group fiveable.me | Increases electrophilicity of the sulfur atom |

| Leaving Group Ability | Creates a highly stable sulfonate anion | Facilitates the oxidative addition step in catalytic cycles wikipedia.org |

| Intermediate Stability | Stabilizes transition states in nucleophilic substitution | Allows for efficient preparation of cross-coupling substrates |

| Reactivity Modulation | Increases the reactivity of the sulfonyl chloride | Enables activation of less reactive alcohols and phenols |

Racemization-Free Peptide, Amide, and Ester Coupling Reagents (o-NosylOXY derived reagents)

A highly significant application of 2-nitrobenzenesulfonyl chloride and its derivatives, including the 5-cyano variant, is in the synthesis of reagents for forming amide, peptide, and ester bonds without racemization of chiral centers. nih.govacs.orgorganic-chemistry.org Racemization is a major challenge in peptide synthesis, where the stereochemical integrity of each amino acid must be preserved. nih.gov

Reagents derived from 2-nitrobenzenesulfonyl chloride, often termed "o-NosylOXY" reagents, are at the forefront of this field. nih.govorganic-chemistry.org These are typically formed by reacting the sulfonyl chloride with an N-hydroxy compound, such as Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). The resulting product, for example, Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY), is a powerful activating agent for carboxylic acids. nih.govacs.org The 5-cyano substitution on the 2-nitrobenzenesulfonyl ring would further enhance the reactivity of such reagents due to its additional electron-withdrawing capacity.

Mechanism and Research Findings: The coupling process involves the reaction of a carboxylic acid (e.g., an N-protected amino acid) with the o-NosylOXY reagent to form a highly reactive O-acyl-isourea intermediate or a sulfonate active ester. This intermediate then reacts rapidly with an amine or alcohol nucleophile to form the desired amide or ester bond. The key to the racemization-free nature of this process lies in the mild reaction conditions and the high reactivity of the activated intermediate, which minimizes the time available for competing racemization pathways, such as the formation of oxazolone (B7731731) intermediates from activated amino acids. nih.govrsc.org

Research has demonstrated the remarkable efficiency of o-NosylOXY derived reagents in the synthesis of difficult peptide sequences. nih.gov For example, the synthesis of fragments of islet amyloid polypeptide and acyl carrier protein was achieved with notable improvements in reaction time, yield, and, crucially, retention of stereochemistry. nih.gov The byproducts of the reaction, such as 2-nitrobenzenesulfonic acid, can often be recovered and recycled, making the process more cost-effective and environmentally friendly. acs.orgorganic-chemistry.org

Studies comparing different coupling reagents have consistently shown that methods designed to suppress racemization are critical for the successful synthesis of peptides. nih.gov The unique properties of the 2-nitrobenzenesulfonyl group, particularly when enhanced by a cyano substituent, are pivotal in achieving this goal by promoting the formation of sulfonamide anions and suppressing the α-deprotonation that leads to racemization. rsc.org

Table of Peptides Synthesized Using o-NosylOXY Reagent

| Peptide Fragment | Synthesis Method | Key Outcome | Reference |

| Islet Amyloid Polypeptide (22-27) fragment | Solid-Phase Peptide Synthesis (SPPS) | High yield and retention of stereochemistry nih.gov | nih.gov |

| Acyl Carrier Protein (65-74) fragment | Solid-Phase Peptide Synthesis (SPPS) | Efficient synthesis of a difficult sequence nih.gov | nih.gov |

| Amyloid β (39-42) peptide | Solution-Phase Synthesis | Remarkable improvement in reaction time and yield nih.gov | nih.gov |

| (Z)-fluoroalkene dipeptide isosteres | Solution-Phase Synthesis | Racemization- and epimerization-free coupling rsc.org | rsc.org |

Strategies for Derivatization and Analog Development from 5 Cyano 2 Nitro Benzenesulfonyl Chloride

Design and Synthesis of Sulfonamide Derivatives with Varied Functional Groups

The primary reaction pathway for the derivatization of 5-Cyano-2-nitro-benzenesulfonyl chloride involves the nucleophilic substitution at the sulfonyl chloride moiety. This group is highly reactive towards nucleophiles, especially primary and secondary amines, leading to the formation of stable sulfonamide linkages. This reaction provides a straightforward method for introducing a wide array of functional groups into the molecule, allowing for systematic modification of its physicochemical properties.

The general synthesis of sulfonamide derivatives from this starting material proceeds by reacting the sulfonyl chloride with a desired amine in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran.

General Reaction Scheme:

R¹R²NH + this compound → 5-Cyano-2-nitro-N-(R¹,R²)-benzenesulfonamide + HCl

The diversity of commercially available amines allows for the creation of a large library of sulfonamide derivatives. Functional groups can be incorporated to modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity. For instance, incorporating aliphatic amines can increase lipophilicity, while amines bearing hydroxyl or carboxyl groups can enhance water solubility.

Table 1: Examples of Sulfonamide Derivatives from this compound

| Reactant Amine | Amine Structure | Resulting Sulfonamide Derivative | Introduced Functional Group |

|---|---|---|---|

| Ammonia (B1221849) | NH₃ | 5-Cyano-2-nitro-benzenesulfonamide | Primary sulfonamide (-SO₂NH₂) |

| Methylamine | CH₃NH₂ | 5-Cyano-N-methyl-2-nitro-benzenesulfonamide | Secondary sulfonamide (-SO₂NHCH₃) |

| Piperidine | C₅H₁₁N | 1-[(5-Cyano-2-nitrophenyl)sulfonyl]piperidine | Alicyclic amine |

| Aniline | C₆H₅NH₂ | 5-Cyano-2-nitro-N-phenyl-benzenesulfonamide | Aromatic amine |

| Ethanolamine | HOCH₂CH₂NH₂ | 5-Cyano-N-(2-hydroxyethyl)-2-nitro-benzenesulfonamide | Primary alcohol (-OH) |

Exploration of Structure-Reactivity Relationships in Analogues

The reactivity of this compound and its analogues is predominantly governed by the electronic effects of the substituents on the benzene (B151609) ring. The sulfonyl chloride group itself is a strong electron-withdrawing group, making the sulfur atom highly electrophilic.

This electrophilicity is significantly enhanced by the presence of the ortho-nitro (-NO₂) and para-cyano (-CN) groups. Both are powerful electron-withdrawing groups that act through resonance and inductive effects, further polarizing the S-Cl bond and making the sulfur atom more susceptible to nucleophilic attack. The methyl group on a related compound, 5-Cyano-2-methylbenzene-1-sulfonamide, introduces steric effects, while the electron-withdrawing cyano group modulates electronic properties, influencing reactivity.

Structure-reactivity studies involve synthesizing analogues where the nitro and cyano groups are replaced by other substituents to probe these electronic effects.

Replacing Electron-Withdrawing Groups (EWGs): If the -NO₂ or -CN groups were replaced with electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), the electrophilicity of the sulfonyl chloride would decrease. This would result in a slower reaction rate with nucleophiles.

Altering Substituent Position: Moving the -NO₂ group from the ortho to the meta position would reduce its electron-withdrawing influence on the reaction center, as the strong resonance-based withdrawal is most effective from the ortho and para positions. This would render a hypothetical "5-Cyano-3-nitro-benzenesulfonyl chloride" less reactive than the 2-nitro isomer.

These relationships are crucial for fine-tuning the reactivity of the scaffold for specific synthetic applications. For example, in cases where a less reactive substrate is needed to achieve selectivity in the presence of multiple nucleophilic sites, an analogue with weaker electron-withdrawing groups might be preferable.

Table 2: Predicted Relative Reactivity of Benzenesulfonyl Chloride Analogues

| Compound Name | Key Substituents | Electronic Effect on Sulfonyl Group | Predicted Reactivity toward Nucleophiles |

|---|---|---|---|

| This compound | -NO₂ (ortho), -CN (para) | Strongly activating (electron-withdrawing) | Very High |

| 2-Nitrobenzenesulfonyl chloride | -NO₂ (ortho) | Activating | High |

| 4-Cyanobenzenesulfonyl chloride | -CN (para) | Activating | High |

| Benzenesulfonyl chloride | None | Baseline | Moderate |

| 4-Methoxybenzenesulfonyl chloride | -OCH₃ (para) | Deactivating (electron-donating) | Low |

Development of Related Sulfonyl Urea Derivatives for Medicinal Chemistry Research

Beyond simple sulfonamides, this compound serves as a starting point for more complex structures like sulfonylureas, a class of compounds known for their diverse biological activities. ijpsjournal.com The synthesis of a sulfonylurea typically involves a multi-step process. First, the sulfonyl chloride is converted to a primary sulfonamide by reaction with ammonia. The resulting sulfonamide is then reacted with an isocyanate to form the sulfonylurea linkage.

A key strategy in developing advanced analogs involves nucleophilic aromatic substitution (SNAr) of the highly activated nitro group. The presence of the flanking sulfonyl moiety and the para-cyano group makes the nitro group an excellent leaving group in SNAr reactions with nucleophiles like phenols or anilines.

This strategy was employed in the development of N-tert-Butyl-N′-[5-cyano-2-(4-methylphenoxy)phenylsulfonyl]urea, a known Thromboxane A2 (TXA₂) receptor antagonist. nih.gov The synthesis of this specific analog would involve:

Reaction of this compound with ammonia to yield 5-cyano-2-nitro-benzenesulfonamide.

Nucleophilic aromatic substitution of the nitro group with 4-methylphenol (p-cresol) to form 5-cyano-2-(4-methylphenoxy)benzenesulfonamide.

Reaction of the resulting sulfonamide with tert-butyl isocyanate to yield the final sulfonylurea product.

This modular approach allows for extensive variation. Different phenols can be used in the SNAr step, and different isocyanates can be used in the final step, enabling the creation of a focused library of sulfonylurea analogs for medicinal chemistry screening.

Table 3: Representative Sulfonylurea Analogs and Their Research Context

| Compound Name | Core Scaffold | Key Structural Features | Medicinal Chemistry Context |

|---|---|---|---|

| N-tert-Butyl-N′-[5-cyano-2-(4-methylphenoxy)phenylsulfonyl]urea | 5-Cyano-benzenesulfonylurea | - 2-(4-methylphenoxy) substitution

| TXA₂ receptor antagonist. nih.gov |

| N-tert-Butyl-N′′-[2-(4-methylphenoxy)-5-nitrobenzenesulfonyl]urea | 5-Nitro-benzenesulfonylurea | - 2-(4-methylphenoxy) substitution

| Structurally related analog used in chemical and biological studies. nih.gov |

| Glibenclamide (Example of a commercial sulfonylurea) | 4-Substituted-benzenesulfonylurea | - 2-methoxy-5-chloro substitution

| Antidiabetic agent (not derived from the title compound, for structural comparison). |

Advanced Spectroscopic Characterization Techniques for 5 Cyano 2 Nitro Benzenesulfonyl Chloride and Its Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H NMR) Chemical Shift Analysis and Coupling Constant Interpretation

In the ¹H NMR spectrum of 5-Cyano-2-nitro-benzenesulfonyl chloride, the aromatic region provides the most salient information. The benzene (B151609) ring contains three protons, each in a unique chemical environment due to the distinct electronic effects of the cyano (-CN), nitro (-NO₂), and sulfonyl chloride (-SO₂Cl) groups.

The nitro and sulfonyl chloride groups are strongly electron-withdrawing, which deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield). The cyano group is also electron-withdrawing. Based on the additive effects of these substituents on the benzene ring, the following chemical shifts and coupling patterns are predicted.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.6 - 8.8 | Doublet (d) | Jortho = ~8-9 Hz |

| H-4 | 8.1 - 8.3 | Doublet of doublets (dd) | Jortho = ~8-9 Hz, Jmeta = ~2-3 Hz |

| H-6 | 8.9 - 9.1 | Doublet (d) | Jmeta = ~2-3 Hz |

Predicted ¹H NMR Data for this compound

The proton at position 6 (H-6) is expected to be the most deshielded due to its ortho position relative to the potent electron-withdrawing nitro group and meta to the sulfonyl chloride group. The proton at position 3 (H-3) is ortho to the sulfonyl chloride group and meta to the cyano group, also resulting in a significant downfield shift. The proton at position 4 (H-4) is influenced by all three substituents, leading to a complex splitting pattern. The interpretation of these coupling constants is critical for the unambiguous assignment of each proton.

Carbon (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in the benzene ring, as well as the carbon of the cyano group, will exhibit a distinct resonance. The chemical shifts are heavily influenced by the nature of the attached substituents.

Electron-withdrawing groups generally cause a downfield shift for the carbon atoms they are directly attached to (ipso-carbons) and affect the other carbons in the ring through resonance and inductive effects.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-SO₂Cl) | 140 - 145 |

| C-2 (C-NO₂) | 150 - 155 |

| C-3 | 125 - 130 |

| C-4 | 135 - 140 |

| C-5 (C-CN) | 115 - 120 |

| C-6 | 130 - 135 |

| C≡N | 114 - 118 |

Predicted ¹³C NMR Data for this compound

The carbons bearing the nitro (C-2) and sulfonyl chloride (C-1) groups are expected to have the most downfield chemical shifts. Conversely, the carbon attached to the cyano group (C-5) and the cyano carbon itself are typically found further upfield relative to the other substituted carbons.

Quantitative NMR (QNMR) for Purity and Yield Determination

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the same compound. ox.ac.ukethz.chemerypharma.com By integrating the signals in a ¹H NMR spectrum and comparing them to the integral of a certified internal standard of known concentration, the absolute purity of the analyte can be calculated. ox.ac.ukacs.org

The fundamental principle of qNMR is that the signal intensity is directly proportional to the number of nuclei responsible for that resonance. emerypharma.com For accurate qNMR measurements, experimental parameters must be carefully controlled, including ensuring a long relaxation delay to allow for complete magnetization recovery of all protons.

The purity of this compound can be determined using the following equation:

Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (Manalyte / Mstd) × (mstd / manalyte) × Pstd

Where:

I = Integral value of the signal

N = Number of protons generating the signal

M = Molar mass

m = mass

P = Purity of the standard

This technique is particularly valuable for novel compounds where a certified reference material may not be available. ox.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its three key functional groups.

| Functional Group | Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Symmetric Stretch | 1360 - 1290 | Strong | |

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric Stretch (S=O) | 1410 - 1370 | Strong |

| Symmetric Stretch (S=O) | 1204 - 1166 | Strong | |

| S-Cl Stretch | 380 ± 10 | Medium | |

| Cyano (-C≡N) | C≡N Stretch | 2240 - 2220 | Medium to Sharp |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| C=C Stretch | 1600 - 1450 | Medium to Weak |

Predicted IR Absorption Bands for this compound

The presence of two strong bands for the nitro group's asymmetric and symmetric stretches is a highly characteristic feature. spectroscopyonline.comblogspot.comorgchemboulder.com Similarly, the sulfonyl chloride group exhibits two strong bands for the S=O stretches. acdlabs.com The cyano group typically shows a sharp, medium-intensity band in a relatively clean region of the spectrum. researchgate.netaip.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns. libretexts.orgwikipedia.org

For this compound (C₇H₃ClN₂O₄S), the expected monoisotopic mass is approximately 245.95 Da. High-Resolution Mass Spectrometry (HRMS) can measure this mass with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula.

The fragmentation pattern in MS can reveal structural details. Common fragmentation pathways for this molecule might include:

Loss of Cl (chlorine radical)

Loss of SO₂ (sulfur dioxide)

Loss of NO₂ (nitrogen dioxide)

Cleavage of the C-S bond

The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M) and chlorine-containing fragment peaks, with an M+2 peak approximately one-third the intensity of the M peak due to the natural abundance of the ³⁷Cl isotope.

Chromatographic Methods (LC-MS) for Purity and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for assessing the purity of a sample and for monitoring the progress of a chemical reaction.

In an LC-MS analysis of this compound, a reversed-phase HPLC column would be used to separate the target compound from any impurities, starting materials, or byproducts. The eluent from the column is then introduced into the mass spectrometer.

The resulting chromatogram would show a major peak corresponding to the product at a specific retention time. The mass spectrometer provides the mass spectrum for this peak, confirming its identity as this compound. Any other peaks in the chromatogram can be similarly analyzed to identify impurities. This allows for a highly sensitive and specific method of purity determination and can be used to track the consumption of reactants and the formation of products over the course of a synthesis.

Theoretical and Computational Chemistry Investigations of 5 Cyano 2 Nitro Benzenesulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 5-Cyano-2-nitro-benzenesulfonyl chloride. These calculations reveal the distribution of electron density and the nature of the molecular orbitals (MOs), which are crucial for predicting the molecule's reactivity.

The presence of two strong electron-withdrawing groups, the nitro (-NO₂) group at the ortho position and the cyano (-CN) group at the meta position relative to the sulfonyl chloride group, significantly influences the electronic landscape of the benzene (B151609) ring. The nitro group, being a powerful π-acceptor, delocalizes electron density from the ring into the N-O bonds. The cyano group also acts as a π-acceptor. This extensive electron withdrawal leads to a highly electron-deficient aromatic system.

Molecular orbital analysis shows that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the nitrobenzene (B124822) moiety, featuring significant contributions from the π* orbitals of the nitro group and the benzene ring. The Highest Occupied Molecular Orbital (HOMO), on the other hand, is typically a π-orbital of the aromatic ring. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and electronic transitions.

Computational studies on related nitro-substituted benzenesulfonyl chlorides show that the overlap between the π* orbital of the aromatic system and the σ* orbital of the S–Cl bond is a critical factor in determining the mechanism of electron transfer reactions. scholaris.cacdnsciencepub.com For ortho-nitro substituted compounds, this overlap is significant and facilitates a concerted electron transfer and S-Cl bond cleavage. scholaris.cacdnsciencepub.com

Table 1: Calculated Molecular Orbital Properties for a Representative Nitro-Substituted Benzenesulfonyl Chloride (Note: The following data is illustrative and based on trends observed in related compounds, as specific values for this compound are not available in the cited literature.)

| Molecular Orbital | Energy (eV) | Character | Key Atomic Contributions |

| LUMO+1 | -0.85 | π | Benzene Ring, Cyano Group |

| LUMO | -1.54 | π / σ* | Nitro Group, Benzene Ring, S-Cl bond |

| HOMO | -7.89 | π | Benzene Ring |

| HOMO-1 | -8.21 | σ | Sulfonyl Group, Benzene Ring |

Determination of Bond Dissociation Energies (e.g., S–Cl Bond)

The bond dissociation energy (BDE) of the S–Cl bond is a critical parameter for understanding the reactivity of this compound, particularly in reactions involving cleavage of this bond. Computational chemistry provides reliable methods for calculating BDEs.

Theoretical calculations on nitro-substituted benzenesulfonyl chlorides have shown that upon the addition of an electron to form the radical anion, the S–Cl bond length increases significantly. cdnsciencepub.com This elongation is indicative of a weakened bond that is primed for cleavage. The BDE of the S–Cl bond in the neutral molecule is an important factor in the thermodynamics of its reactions. While specific calculated values for this compound are not available in the reviewed literature, the strong electron-withdrawing nature of the nitro and cyano groups is expected to influence this property.

Table 2: Calculated S–Cl Bond Properties for Nitro-Substituted Benzenesulfonyl Chlorides (Note: This table presents data for related compounds to infer properties for this compound.)

| Compound | S–Cl Bond Length (Neutral, Å) | S–Cl Bond Length (Reduced, Å) | S–Cl Bond Dissociation Energy (Calculated, kJ/mol) |

| 2-Nitrobenzenesulfonyl chloride | 2.11 | 2.89 | Data not available in search results |

| 4-Nitrobenzenesulfonyl chloride | 2.12 | 2.90 | Data not available in search results |

Investigation of Intramolecular Hydrogen Bonding and Conformational Analysis

Intramolecular Hydrogen Bonding: this compound lacks the necessary hydrogen bond donor groups (such as -OH or -NH) to form conventional intramolecular hydrogen bonds. Therefore, this type of interaction is not a significant feature of its molecular structure.

Computational studies on substituted benzenes have shown that bulky ortho substituents can force other groups to twist out of the plane of the aromatic ring to minimize steric hindrance. rsc.org In the case of this compound, the sulfonyl chloride group is ortho to the nitro group. Steric repulsion between the oxygen atoms of the sulfonyl group and the nitro group will likely lead to a non-planar conformation where one or both groups are twisted out of the plane of the benzene ring. This twisting can affect the extent of π-conjugation between the substituents and the aromatic ring. The preferred conformation will be a balance between minimizing steric strain and maximizing electronic stabilization.

Computational Analysis of Substituent Effects on Reactivity and Stability

The reactivity and stability of this compound are profoundly influenced by the electronic effects of its substituents. Both the cyano and nitro groups are strongly deactivating and meta-directing in the context of electrophilic aromatic substitution, due to their electron-withdrawing nature. However, in the context of nucleophilic reactions, particularly those involving the sulfonyl chloride group, their effects are different.

The primary influence of these substituents is the significant electron deficiency they create in the aromatic ring and at the sulfur atom of the sulfonyl chloride group. This makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles.

A comparative analysis of the substituent effects of cyano and nitro groups in other aromatic systems has shown that in the benzene ring, a nitro group is generally a more effective electron-withdrawing group than a cyano group in promoting nucleophilic substitution reactions, though steric effects can sometimes alter this trend. lookchem.com In this compound, the combined electron-withdrawing power of both groups enhances the reactivity of the sulfonyl chloride moiety towards nucleophiles.

Concluding Remarks and Future Research Trajectories for 5 Cyano 2 Nitro Benzenesulfonyl Chloride

Untapped Potential in Catalysis and Materials Science Research

The multifunctional nature of 5-Cyano-2-nitro-benzenesulfonyl chloride suggests its utility as a versatile building block in both catalysis and materials science. The sulfonyl chloride group is a well-established reactive handle for immobilization onto solid supports, such as silica (B1680970) or polymers. This could enable the development of novel heterogeneous catalysts. For instance, the aromatic ring could be further functionalized with catalytically active moieties, and the resulting compound could be anchored to a solid matrix via the sulfonyl group. Such catalysts would offer the benefits of easy separation and recyclability, contributing to more sustainable chemical processes.

In materials science, benzenesulfonyl chlorides are known to act as coupling agents in the production of polymers and resins, enhancing the properties of materials used in coatings and adhesives. chemimpex.com The presence of the cyano and nitro groups in this compound could impart unique electronic and thermal properties to polymers. Future research could explore its use as a monomer or cross-linking agent in the synthesis of advanced polymers with tailored characteristics, such as high thermal stability, specific optical properties, or enhanced dielectric constants.

| Potential Application Area | Proposed Role of this compound | Potential Benefits |

| Heterogeneous Catalysis | Linker for immobilizing catalytic species on solid supports. | Catalyst recyclability, improved process sustainability. |

| Polymer Chemistry | Monomer or cross-linking agent. | Enhanced thermal, electronic, and optical properties of polymers. |

| Functional Coatings | Additive to improve adhesion and surface properties. | Increased durability and specialized functionalities. |

Advancements in Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. While traditional methods for the synthesis of benzenesulfonyl chlorides often involve harsh reagents like oleum (B3057394) and thionyl chloride, greener alternatives are emerging. google.com A patented method for a related compound, 5-nitro-2-chlorobenzenesulfonyl chloride, utilizes bis(trichloromethyl)carbonate (BTC) as a substitute for more hazardous chlorinating agents. google.com This approach offers advantages such as safer handling, lower cost, high product yield, and reduced waste generation. google.com

Future research should focus on adapting and optimizing such green methodologies for the synthesis of this compound. This could involve exploring solid-phase synthesis techniques, flow chemistry, or the use of less hazardous solvents and reagents. The goal would be to develop a synthetic route that is not only efficient and high-yielding but also aligns with the principles of green chemistry, minimizing the environmental footprint of its production. A comparative analysis of traditional versus potential green synthetic routes is presented below.

| Synthesis Parameter | Traditional Route (e.g., using Thionyl Chloride) | Potential Green Route (e.g., using BTC) |

| Chlorinating Agent | Thionyl chloride | Bis(trichloromethyl)carbonate (BTC) |

| Byproducts | SO2, HCl (corrosive gases) | CO2, Chloroform |

| Safety Concerns | High toxicity and corrosivity (B1173158) of reagents. | Safer handling and storage of BTC. |

| Waste Generation | Significant acidic and toxic waste. | Reduced and less hazardous waste streams. |

| Process Efficiency | Often requires stringent reaction conditions. | Milder reaction conditions, potentially higher yields. |

Interdisciplinary Research Opportunities in Chemical Biology and Drug Discovery Methodologies

The sulfonyl chloride functional group is a key feature in the design of various therapeutic agents and chemical probes. It readily reacts with primary and secondary amines to form stable sulfonamides, a scaffold present in numerous antibacterial, anti-inflammatory, and diuretic drugs. chemimpex.comontosight.ai The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel sulfonamide libraries for high-throughput screening.

The nitro group can serve as a bioisostere for other functional groups or as a handle for further chemical modification. Furthermore, the cyano group can participate in various chemical transformations and may contribute to the binding affinity of a molecule to its biological target. In the realm of chemical biology, this compound could be explored as a precursor for developing chemical probes to study enzyme function or to identify and validate new drug targets. Its reactivity towards nucleophilic residues in proteins could be harnessed to design activity-based probes or covalent inhibitors.

The potential interdisciplinary applications are summarized in the table below.

| Research Area | Potential Role of this compound | Key Features to Exploit |

| Medicinal Chemistry | Scaffold for novel sulfonamide-based therapeutics. | Sulfonyl chloride for amine coupling, cyano and nitro groups for modulating activity. |

| Chemical Biology | Precursor for activity-based probes and covalent inhibitors. | Reactivity of the sulfonyl chloride towards protein nucleophiles. |

| Drug Discovery | Building block for combinatorial libraries. | Versatile functional groups for creating diverse molecular structures. |

Q & A

Q. What are the optimal synthesis routes for 5-cyano-2-nitro-benzenesulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfonation, nitration, and cyanation steps. Key variables include reagent selection (e.g., chlorosulfonic acid for sulfonation), solvent systems (e.g., dichloromethane or benzene), and temperature control. For example:

- Sulfonation : Chlorosulfonic acid reacts with substituted benzene derivatives at 0–20°C to introduce the sulfonyl chloride group .

- Nitration : Concentrated nitric acid or mixed acid (HNO₃/H₂SO₄) at controlled temperatures (e.g., 50°C) avoids over-nitration .

- Cyanation : CuCN or NaCN in polar aprotic solvents (e.g., DMF) under inert atmospheres ensures efficient cyano group introduction .

Data Table : Comparison of Reaction Conditions

| Step | Reagent | Solvent | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Sulfonation | ClSO₃H | DCM | 0–20 | 85 | >95 |

| Nitration | HNO₃/H₂SO₄ | H₂SO₄ | 50 | 78 | 90 |

| Cyanation | CuCN | DMF | 120 | 65 | 88 |

Q. How should researchers purify and characterize this compound to confirm structural integrity?

- Methodological Answer :

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) removes byproducts like unreacted nitro precursors .

- Characterization :

- NMR : ¹H NMR in CDCl₃ shows distinct aromatic protons (δ 8.2–8.5 ppm for nitro groups, δ 7.8–8.0 ppm for cyano-adjacent protons) .

- FTIR : Peaks at 1370 cm⁻¹ (S=O stretch) and 2240 cm⁻¹ (C≡N stretch) confirm functional groups .

- Purity Analysis : HPLC with a C18 column (acetonitrile/water mobile phase) detects impurities <1% .

Advanced Research Questions

Q. How do electron-withdrawing substituents (nitro, cyano) influence the reactivity of benzenesulfonyl chlorides in nucleophilic substitutions?

- Methodological Answer : The nitro (-NO₂) and cyano (-CN) groups activate the sulfonyl chloride toward nucleophilic attack due to their strong electron-withdrawing effects. This is critical in designing reactions with amines or alcohols:

- Kinetic Studies : Second-order rate constants (k₂) increase by 3–5× when both substituents are present compared to monosubstituted analogs .

- Mechanistic Insight : Density Functional Theory (DFT) calculations show reduced electron density at the sulfur atom, facilitating nucleophilic displacement .

Experimental Design : - Vary substituent positions (e.g., 3-cyano vs. 5-cyano) to isolate electronic effects.

- Use Hammett plots to correlate σ values with reaction rates .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. For example:

- Tautomerism : The cyano group may participate in resonance with the nitro group, causing split peaks in ¹³C NMR. Use deuterated DMSO to stabilize tautomers .

- High-Resolution MS : Confirm molecular ions ([M+H]⁺) with exact mass matching (<5 ppm error). For C₇H₄ClN₂O₄S, expected m/z = 258.9512 .

- X-ray Crystallography : Resolve ambiguity by determining crystal structure (e.g., CCDC deposition for bond-length validation) .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : The compound hydrolyzes in water to form benzenesulfonic acid derivatives. Stability studies show:

- Acidic Conditions (pH < 3) : Hydrolysis half-life (t₁/₂) > 24 hours due to protonation of the leaving group .

- Neutral/Basic Conditions (pH 7–9) : Rapid hydrolysis (t₁/₂ < 1 hour) via nucleophilic attack by OH⁻ .

Mitigation Strategy : Store in anhydrous solvents (e.g., dry DCM) with molecular sieves to prevent moisture ingress.

Safety and Handling

Q. What are the critical safety protocols for handling this compound, given its reactivity and toxicity?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory due to lachrymatory and corrosive hazards .

- Decomposition Products : Heating releases HCl, SO₂, and HCN. Use scrubbers with alkaline solutions (e.g., NaOH) to neutralize gases .

- Spill Management : Absorb with vermiculite, then treat with 10% sodium bicarbonate solution before disposal .

Data Contradiction Analysis

Q. Why do different literature sources report varying melting points for this compound?

- Methodological Answer : Discrepancies (e.g., 88–90°C vs. 92–94°C) arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.